molecular formula C12H15NO3 B4082475 l-Alanine, N-(m-toluoyl)-, methyl ester

l-Alanine, N-(m-toluoyl)-, methyl ester

Cat. No.: B4082475
M. Wt: 221.25 g/mol
InChI Key: LEBSCEMDKLYKTO-UHFFFAOYSA-N
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Description

l-Alanine, N-(m-toluoyl)-, methyl ester: is an organic compound with the molecular formula C12H15NO3 and a molecular weight of 221.2524 g/mol . This compound is a derivative of l-alanine, where the amino group is substituted with an m-toluoyl group, and the carboxyl group is esterified with methanol. It is commonly used in various chemical and biological research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of l-Alanine, N-(m-toluoyl)-, methyl ester typically involves the esterification of l-alanine with methanol in the presence of an acid catalyst. The reaction can be carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester. The m-toluoyl group is introduced through an acylation reaction, where l-alanine is reacted with m-toluoyl chloride in the presence of a base such as pyridine or triethylamine .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of contamination and improves the overall efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: l-Alanine, N-(m-toluoyl)-, methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: l-Alanine, N-(m-toluoyl)-, methyl ester is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding. It is also used in the synthesis of peptide analogs and other bioactive molecules .

Medicine: this compound is investigated for its potential therapeutic applications, including its use as a prodrug for delivering active pharmaceutical ingredients. It is also studied for its role in modulating metabolic pathways .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various fine chemicals .

Mechanism of Action

The mechanism of action of l-Alanine, N-(m-toluoyl)-, methyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis to release the active l-alanine and m-toluoyl moieties, which can then participate in various biochemical pathways. The m-toluoyl group can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the specific enzyme and reaction conditions .

Comparison with Similar Compounds

Uniqueness: l-Alanine, N-(m-toluoyl)-, methyl ester is unique due to the presence of the m-toluoyl group, which imparts specific chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable tool in various research and industrial applications .

Properties

IUPAC Name

methyl 2-[(3-methylbenzoyl)amino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-8-5-4-6-10(7-8)11(14)13-9(2)12(15)16-3/h4-7,9H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEBSCEMDKLYKTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC(C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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